Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
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Overview
Description
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives, which are similar to the compound , has been extensively studied . Aychiluhim et al. described a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, (44) and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates (50) to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones (51) .Molecular Structure Analysis
The structure of the compound is based on the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure is capable of making specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical and Chemical Properties Analysis
The compound is a pearl white powder . It is practically insoluble or insoluble, but soluble in ethanol . The compound has a molecular weight of 402.47.Scientific Research Applications
Synthesis of Heterocycles
The synthesis of different heterocycles, such as pyridazine derivatives, from precursors like 3-hydrazinopyridazine is a significant area of research. The reactions involving phenylisothiocyanate or ethyl chloroformate lead to the formation of various triazolopyridazine compounds, demonstrating the chemical versatility of related structures for generating a wide range of heterocyclic compounds. This area explores the potential for creating novel compounds with diverse applications (Deeb, Hassaneen, & Kotb, 2005).
Fluorescence Properties
Investigations into the fluorescence properties of new ester derivatives of isothiazolopyridine have been conducted. These studies have focused on understanding the solvatochromism effect observed in different solvents, which could have implications for designing fluorescent markers or probes in biological and material sciences (Krzyżak, Śliwińska, & Malinka, 2015).
Insecticidal Assessment
Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety has provided insights into potential agricultural applications. These compounds have been tested against pests such as the cotton leafworm, showing the potential for developing new pesticides based on heterocyclic chemistry (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Molecular Docking and Antimicrobial Activity
The synthesis and evaluation of novel heterocyclic compounds for their antimicrobial properties through molecular docking studies represent another critical research application. Such studies aim to identify compounds with potent antimicrobial and antioxidant activities, contributing to the search for new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antioxidant Activity
Research into the antioxidant activity of heterocyclic compounds, such as 2-methylthio-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, highlights the potential for these molecules in combating oxidative stress. Compounds showing promising antioxidant properties could find applications in pharmaceuticals or as dietary supplements (Abuelizz, Taie, Marzouk, & Al-Salahi, 2019).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that triazole compounds, which are structurally similar to this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Properties
IUPAC Name |
ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-5-15(19(24)27-6-2)28-17-10-9-16-20-21-18(23(16)22-17)12-7-8-13(25-3)14(11-12)26-4/h7-11,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDZRKMGBWHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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